5-(Aminomethyl)furan-2-carboxylic acid

Description

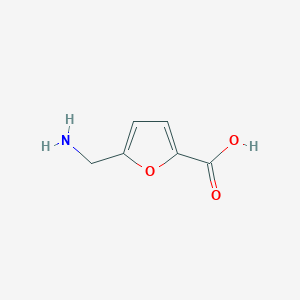

Structure

2D Structure

Properties

IUPAC Name |

5-(aminomethyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c7-3-4-1-2-5(10-4)6(8)9/h1-2H,3,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHVYJBSPHDDNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50918464 | |

| Record name | 5-(Aminomethyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-65-6 | |

| Record name | 5-(Aminomethyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 5-(Aminomethyl)furan-2-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 5-(Aminomethyl)furan-2-carboxylic Acid

Introduction

This compound (AMFCA) is a bio-derived heterocyclic compound of significant interest in the fields of polymer science and pharmaceutical development. As a derivative of 5-hydroxymethylfurfural (HMF), a key platform chemical obtained from the dehydration of C6 sugars, AMFCA represents a sustainable building block for the synthesis of advanced materials and novel chemical entities.[1][2] Its structure, which incorporates a rigid furan ring, a carboxylic acid group, and an aminomethyl group, imparts a unique combination of properties that make it a valuable monomer for the production of semi-aromatic polyamides and a versatile intermediate in organic synthesis.[1][3]

This technical guide provides a comprehensive overview of the core physicochemical properties of AMFCA, intended for researchers, scientists, and drug development professionals. It delves into the structural characteristics, spectral data, and reactivity of the molecule, and provides standardized protocols for the experimental determination of its key properties. The insights presented herein are grounded in established scientific principles and supported by authoritative references to guide further research and application.

Core Physicochemical Properties

The distinct chemical functionalities of this compound govern its physical and chemical behavior. A summary of its key physicochemical properties is presented in the table below, followed by a detailed discussion of each.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NO₃ | [4][5] |

| Molecular Weight | 141.13 g/mol | [4][5] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 287-288 °C | [5] |

| Solubility | Soluble in polar solvents | [4] |

| pKa | Estimated ~3-4 (carboxylic acid), ~9-10 (amino group) | Inferred |

| UV-Vis (λmax) | ~254 nm (inferred from similar structures) | [6] |

Chemical Structure and Isomerism

This compound consists of a furan ring substituted at the C2 and C5 positions with a carboxylic acid and an aminomethyl group, respectively. The presence of both an acidic (carboxylic acid) and a basic (aminomethyl) functional group means that AMFCA can exist as a zwitterion in solution, depending on the pH.

Melting Point

The reported melting point of AMFCA is in the range of 287-288 °C.[5] This high melting point is indicative of strong intermolecular forces, likely due to hydrogen bonding between the carboxylic acid and aminomethyl groups of adjacent molecules, as well as potential zwitterionic interactions.

Solubility

Due to the presence of the polar carboxylic acid and aminomethyl functional groups, AMFCA is soluble in polar solvents.[4] The ability of these groups to engage in hydrogen bonding with solvent molecules facilitates its dissolution in solvents such as water and lower alcohols. Its solubility is expected to be pH-dependent, with increased solubility in acidic and alkaline solutions compared to neutral pH due to the formation of the corresponding cationic and anionic species.

Acidity and Basicity (pKa)

Spectroscopic Properties

-

¹H NMR: The proton NMR spectrum of AMFCA is expected to show distinct signals corresponding to the protons on the furan ring, the methylene protons of the aminomethyl group, and the acidic proton of the carboxylic acid. The two furan protons would appear as doublets in the aromatic region, coupled to each other. The methylene protons would likely appear as a singlet, and the amine protons may be broadened or exchange with the solvent. The carboxylic acid proton would be a broad singlet at a downfield chemical shift. While a specific spectrum for AMFCA is not provided, spectra for related furan-2-carboxylic acid derivatives can be used as a reference for expected chemical shifts.[7][8]

-

¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at a significantly downfield chemical shift (typically >160 ppm). The four carbons of the furan ring would have characteristic shifts, and the methylene carbon of the aminomethyl group would appear in the aliphatic region.

The furan ring system in AMFCA is a chromophore that absorbs ultraviolet light. Based on data for the structurally similar 5-hydroxymethyl-2-furancarboxylic acid, a maximum absorbance (λmax) is expected around 254 nm.[6] The exact λmax and molar absorptivity would be dependent on the solvent and pH.

High-resolution mass spectrometry (HRMS) would confirm the molecular formula of C₆H₇NO₃ by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern in the mass spectrum would likely involve the loss of water, carbon dioxide, or parts of the aminomethyl group.

Synthesis and Reactivity

Synthesis Overview

AMFCA is primarily synthesized from 5-hydroxymethylfurfural (HMF), a versatile platform chemical derived from biomass.[1] Modern synthetic routes often employ chemo-enzymatic or fully enzymatic cascade reactions to achieve high yields and selectivity under mild conditions.[1][3][9] These processes typically involve the oxidation of the aldehyde group of an HMF derivative to a carboxylic acid and the reductive amination of a formyl group to an aminomethyl group, often utilizing enzymes such as oxidases, dehydrogenases, and transaminases.[1][9][10]

Caption: General chemo-enzymatic pathway for the synthesis of AMFCA from HMF.

Reactivity Profile

The chemical reactivity of AMFCA is dictated by its three main components: the furan ring, the carboxylic acid group, and the aminomethyl group.

Caption: Key reactive sites and corresponding reactions of AMFCA.

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification with alcohols in the presence of an acid catalyst and amide formation with amines using coupling agents.

-

Aminomethyl Group: The primary amine is nucleophilic and can react with electrophiles. For example, it can be acylated to form amides or alkylated.

-

Furan Ring: The furan ring is an aromatic system, but it is less aromatic and more reactive than benzene. It can undergo electrophilic substitution, although the electron-withdrawing carboxylic acid group deactivates the ring towards this type of reaction. Under harsh acidic conditions, the furan ring can be susceptible to ring-opening.

Experimental Protocols

Protocol 1: Determination of Melting Point

-

Sample Preparation: A small amount of dry, crystalline AMFCA is placed in a capillary tube, which is then sealed at one end.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the apparatus, and the temperature is slowly increased (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range over which the solid first begins to melt until it becomes a clear liquid is recorded as the melting point range.

Protocol 2: Potentiometric Titration for pKa Determination

This protocol allows for the experimental determination of the pKa values for the carboxylic acid and aminomethyl groups.

Caption: Workflow for the experimental determination of pKa values of AMFCA.

-

Solution Preparation: Prepare an aqueous solution of AMFCA of a known concentration (e.g., 0.01 M).

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration: Add the titrant in small increments, recording the pH of the solution after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The resulting titration curve will show two equivalence points. The pH at the half-equivalence points corresponds to the pKa values of the carboxylic acid and the protonated amino group.

Applications and Future Outlook

The bifunctional nature of this compound makes it a highly valuable molecule in materials science and medicinal chemistry.

-

Bio-based Polymers: AMFCA serves as a monomer for the synthesis of semi-aromatic polyamides.[1] These polymers can exhibit excellent thermal and mechanical properties, making them potential sustainable replacements for petroleum-based plastics in various industries, including automotive, electronics, and packaging.[1][2]

-

Pharmaceuticals: As an amino acid, AMFCA can be incorporated into the synthesis of unnatural peptides and other complex molecules with potential biological activity.[3] The furan scaffold is a common motif in many bioactive compounds, suggesting that derivatives of AMFCA could be explored as novel therapeutic agents.[11]

The continued development of efficient and sustainable methods for the production of AMFCA from biomass will further enhance its attractiveness as a key bio-based building block.[10][12] Future research is likely to focus on expanding its applications in high-performance polymers and exploring the biological activities of its derivatives.

References

- Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry.

- Lancien, A., et al. (2021). Hybrid Conversion of 5-Hydroxymethylfurfural to 5-Aminomethyl-2-furancarboxylic acid. ResearchGate.

- Zhang, Z., et al. (2019). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. MDPI.

- Lancien, A., et al. (2021). Hybrid Conversion of 5-Hydroxymethylfurfural to 5-Aminomethyl-2-furancarboxylic acid. SciSpace.

- García-Ruiz, E., et al. (n.d.). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry (RSC Publishing).

- García-Ruiz, E., et al. (2022). (PDF) One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. ResearchGate.

- Chiarelli, L. R., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI.

- García-Ruiz, E., et al. (2022). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. RSC Publishing.

- Wang, F., et al. (n.d.). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. RSC Publishing.

- PubChem. (n.d.). 2-Furancarboxylic acid, 5-methyl-.

- The Good Scents Company. (n.d.). 5-methyl-2-furan carboxylic acid, 1917-15-3.

- PubChem. (n.d.). 5-Amino-furan-2-carboxylic acid.

- Lewkowski, J. (2001). Synthesis, chemistry and applications of 5-hydroxymethylfurfural and its derivatives. ResearchGate.

- Carro, J., et al. (2023). Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. NIH.

- Zhang, X., et al. (n.d.). ¹H NMR spectra of the 5-hydroxymethyl-2-furancarboxylic acid (HFCA)-based plasticizers. ResearchGate.

- The Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions.

- Exclusive Chemistry Ltd. (2024). 5-(Aminomethyl)-2-furoic acid supplier - CAS 934-65-6.

Sources

- 1. One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CAS 934-65-6: this compound [cymitquimica.com]

- 5. exchemistry.com [exchemistry.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Furoic acid(88-14-2) 1H NMR spectrum [chemicalbook.com]

- 9. scispace.com [scispace.com]

- 10. One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06452F [pubs.rsc.org]

- 11. 5-(4-Nitrophenyl)furan-2-carboxylic Acid | MDPI [mdpi.com]

- 12. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Spectral Analysis of 5-(Aminomethyl)furan-2-carboxylic acid

Introduction: Elucidating a Bio-based Monomer

5-(Aminomethyl)furan-2-carboxylic acid (AMFCA) is a promising bio-based platform chemical derived from the dehydration of C6 sugars.[1] Its structure, featuring a rigid furan ring, a carboxylic acid, and an amine, makes it a valuable monomer for the synthesis of advanced polyamides and other functional polymers.[2][3] For researchers in drug development, the aminocarboxylic acid moiety also presents a scaffold of significant interest.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. This in-depth guide provides a predictive framework for the spectral analysis of AMFCA. As direct, published spectral data for this specific molecule is not widely available, this document synthesizes information from analogous compounds and first principles to offer a robust, predictive interpretation of its expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra. This guide is designed for researchers who have synthesized AMFCA and require a reliable method for its structural verification.

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. For AMFCA, we predict a spectrum characterized by distinct signals for the furan ring protons, the aminomethyl protons, and the acidic proton of the carboxylic acid.

Expected Chemical Shifts and Coupling Constants:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale and Comparative Insights |

| ~10-13 | Broad Singlet | 1H | -COOH | The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet far downfield. Its chemical shift is highly dependent on solvent and concentration.[4] |

| ~7.2-7.3 | Doublet | 1H | H3 | The proton at the C3 position is adjacent to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It will be split into a doublet by the H4 proton. In furan-2-carboxylic acid, this proton appears around 7.00-7.59 ppm.[5] |

| ~6.4-6.5 | Doublet | 1H | H4 | The proton at the C4 position is adjacent to the aminomethyl group. It will be split into a doublet by the H3 proton. The coupling constant (J) between H3 and H4 is expected to be around 3-4 Hz.[6] |

| ~4.0-4.2 | Singlet | 2H | -CH₂NH₂ | The methylene protons of the aminomethyl group are expected to appear as a singlet. The adjacent amine protons typically do not cause splitting due to rapid exchange. |

| ~2.5-3.5 | Broad Singlet | 2H | -NH₂ | The amine protons often appear as a broad singlet and can exchange with D₂O. Their chemical shift can vary depending on the solvent and concentration. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified AMFCA sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow for the observation of the -COOH and -NH₂ protons, while D₂O will cause them to exchange and disappear, which can be a useful diagnostic tool.

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Acquisition: Acquire the spectrum at room temperature using a standard proton pulse program.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the resulting spectrum.

Predicted ¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of AMFCA will show six distinct signals corresponding to the six carbon atoms in the molecule.

Expected Chemical Shifts:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~160-165 | -COOH | The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in this region. For furan-2-carboxylic acid, this carbon is observed around 165 ppm.[4] |

| ~155-160 | C5 | The carbon atom bearing the aminomethyl group (C5) is expected to be significantly downfield due to its attachment to the furan oxygen and the substituent. |

| ~145-150 | C2 | The carbon atom bearing the carboxylic acid group (C2) is also shifted downfield. In furan itself, the alpha carbons (C2 and C5) appear around 142 ppm.[7] |

| ~120-125 | C3 | The C3 carbon, adjacent to the carboxylic acid, is expected in this region. For furan-2-carboxylic acid, the C3 signal is around 120 ppm.[8] |

| ~110-115 | C4 | The C4 carbon, adjacent to the aminomethyl group, will be in a similar region to other beta carbons of the furan ring. |

| ~40-45 | -CH₂NH₂ | The aliphatic carbon of the aminomethyl group is expected in this upfield region. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Parameters:

-

Spectrometer: A 400 MHz (for a ¹³C frequency of 100 MHz) or higher field NMR spectrometer.

-

Acquisition: Use a standard proton-decoupled pulse program (e.g., zgpg30) to obtain a spectrum with singlets for all carbon signals. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Referencing: Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

-

Data Processing: Process the FID similarly to the ¹H NMR data.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure.

Expected Molecular Ion and Fragmentation Pattern:

| m/z | Ion | Predicted Fragmentation Pathway |

| 141.04 | [M]⁺ | The molecular ion of AMFCA (C₆H₇NO₃). |

| 124 | [M-NH₃]⁺ | Loss of ammonia from the aminomethyl group. |

| 96 | [M-COOH]⁺ | Decarboxylation, a common fragmentation for carboxylic acids. |

| 81 | [M-COOH-NH₃]⁺ | Subsequent loss of ammonia after decarboxylation. |

| 68 | [Furan ring fragment]⁺ | Fragmentation of the furan ring itself.[9] |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce the sample via direct infusion or coupled to a chromatographic system like GC-MS or LC-MS. For a non-volatile compound like AMFCA, LC-MS with electrospray ionization (ESI) is the preferred method.

-

Ionization: Use a soft ionization technique like ESI to preserve the molecular ion. Both positive and negative ion modes should be tested.

-

Mass Analysis: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements, which can confirm the elemental composition of the parent ion and its fragments.[8]

-

Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern, which can be used to confirm the connectivity of the molecule.[10]

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of AMFCA is expected to show characteristic absorption bands for the carboxylic acid, amine, and furan ring.

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Characteristics and Rationale |

| 3300-2500 | -COOH | O-H stretch | A very broad and strong absorption band, characteristic of a hydrogen-bonded carboxylic acid.[11][12] |

| ~3400-3300 | -NH₂ | N-H stretch | One or two sharp to medium intensity bands. |

| ~1710-1680 | -COOH | C=O stretch | A very strong and sharp absorption. Conjugation with the furan ring will likely place it in the lower end of the typical carboxylic acid range.[4] |

| ~1600 | Furan Ring | C=C stretch | A medium to strong absorption characteristic of the aromatic furan ring. |

| ~1300-1200 | -COOH | C-O stretch | A medium to strong absorption. |

| ~1100-1000 | Furan Ring | C-O-C stretch | A strong absorption characteristic of the furan ether linkage. |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of AMFCA with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid sample.

-

Instrument Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Background: Run a background spectrum of the empty sample compartment or the pure KBr pellet before acquiring the sample spectrum.

-

-

Data Processing: The software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow for the comprehensive spectral analysis of a newly synthesized batch of this compound.

Caption: Workflow for the spectral verification of AMFCA.

Conclusion: A Path to Confident Characterization

This guide provides a comprehensive, predictive framework for the spectral analysis of this compound. By leveraging established principles of spectroscopy and data from analogous structures, researchers can confidently interpret the ¹H NMR, ¹³C NMR, mass spectrometry, and IR data of their synthesized material. Adherence to the outlined protocols and comparison with the predicted data will ensure the high degree of scientific integrity required for subsequent applications in materials science and drug development.

References

- (PDF) One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural - ResearchGate.

- 2-Furancarboxylic acid, 5-methyl- | C6H6O3 | CID 74710 - PubChem.

- 5-(4-Nitrophenyl)furan-2-carboxylic Acid - MDPI.

- Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.

- Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - MDPI.

- Modeling amino-acid side chain infrared spectra: the case of carboxylic residues.

- The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives | Journal of the American Chemical Society.

- 2-Furancarboxylic acid - NIST WebBook.

- ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions - The Royal Society of Chemistry.

- THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE - Canadian Science Publishing.

- Mass spectrometry of some furanocoumarins - Canadian Science Publishing.

- IR: carboxylic acids.

- One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural - RSC Publishing.

- Showing Compound 2-Furancarboxylic acid (FDB000951) - FooDB.

- 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem.

- (PDF) Ionization and fragmentation of furan molecules by electron collisions - ResearchGate.

- The Fourier transform infrared (FTIR) spectra of... | Download Scientific Diagram - ResearchGate.

- Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives - International Journal of Pharmaceutical Sciences Review and Research.

- Gas-Phase IR Spectroscopy of Deprotonated Amino Acids.

- 2-Furancarboxylic acid - NIST WebBook.

- Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry - Imre Blank's.

- 5-Hydroxymethyl-2-furoic acid, 2TMS derivative - NIST WebBook.

- 1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate - ResearchGate.

- 2-Furoic acid - Wikipedia.

- Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters - YouTube.

- Hybrid Conversion of 5-Hydroxymethylfurfural to 5-Aminomethyl-2-furancarboxylic acid - SciSpace.

- Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature - RSC Publishing.

- 1H-NMR spectrum for furfural - Chemistry Stack Exchange.

- The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... - ResearchGate.

- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785) - Human Metabolome Database.

- Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst - MDPI.

- 5-(Hydroxymethyl)furan-2-carboxylic acid - PMC - PubMed Central.

Sources

- 1. One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06452F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry [mdpi.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. echemi.com [echemi.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-(Aminomethyl)furan-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-(Aminomethyl)furan-2-carboxylic acid. As a crucial bio-based monomer and a molecule of interest in pharmaceutical research, a thorough understanding of its structural characterization by NMR is paramount for synthesis verification, purity assessment, and quality control. This document synthesizes predictive data based on analogous structures and established principles of NMR spectroscopy to offer a comprehensive interpretation of its spectral features.

Introduction to this compound and the Role of NMR

This compound is a heterocyclic compound derived from renewable resources, positioning it as a key building block for the synthesis of bio-based polymers and polyamides. Its rigid furan core, coupled with the reactive carboxylic acid and amino functionalities, also makes it a scaffold of interest in medicinal chemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like this compound, NMR is essential to confirm the presence and substitution pattern of the furan ring, and to verify the integrity of the aminomethyl and carboxylic acid groups.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the furan ring protons, the methylene protons of the aminomethyl group, and the acidic proton of the carboxyl group. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid group and the electron-donating tendency of the aminomethyl substituent.

Due to the zwitterionic nature of the molecule, with both an acidic (carboxylic acid) and a basic (amino) group, the choice of solvent is critical for NMR analysis. In a neutral aqueous solvent like D₂O, the carboxylic acid will be deprotonated to a carboxylate, and the amino group will be protonated to an ammonium group. In a polar aprotic solvent like DMSO-d₆, the carboxylic acid proton will be observable, and the amine protons may exchange with residual water.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ) in D₂O (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-3 | 7.20 - 7.30 | Doublet | ~3.5 |

| H-4 | 6.50 - 6.60 | Doublet | ~3.5 |

| -CH₂- | 4.10 - 4.20 | Singlet | - |

| -COOH | Not observed (exchanged with D₂O) | - | - |

| -NH₂ | Not observed (exchanged with D₂O) | - | - |

Rationale for Peak Assignments:

-

Furan Protons (H-3 and H-4): The two protons on the furan ring are expected to appear as doublets due to coupling with each other. The proton at the 3-position (H-3) is adjacent to the electron-withdrawing carboxylic acid group, causing it to be deshielded and appear at a higher chemical shift compared to the proton at the 4-position (H-4). The typical coupling constant for protons on a furan ring is around 3-4 Hz. For comparison, in 5-(4-nitrophenyl)furan-2-carboxylic acid, the H-3 and H-4 protons appear as doublets at 7.44 and 7.37 ppm, respectively, in DMSO-d₆.[1]

-

Aminomethyl Protons (-CH₂-): The two protons of the methylene group are chemically equivalent and are not coupled to any neighboring protons, hence they are expected to appear as a singlet. Their position adjacent to the nitrogen atom places their chemical shift in the range of 4.10 - 4.20 ppm.

-

Carboxylic Acid and Amine Protons (-COOH and -NH₂): In D₂O, the acidic proton of the carboxylic acid and the protons of the amino group will readily exchange with deuterium, and therefore, their signals will not be observed in the ¹H NMR spectrum. In a solvent like DMSO-d₆, the carboxylic acid proton would be expected to appear as a broad singlet at a very high chemical shift (typically >10 ppm), while the amine protons would also likely be a broad signal.[2]

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Six distinct carbon signals are expected, corresponding to the four carbons of the furan ring, the methylene carbon, and the carboxylic acid carbon.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) in D₂O (ppm) |

| C-2 (C-COOH) | 160 - 165 |

| C-5 (C-CH₂NH₂) | 155 - 160 |

| C-3 | 120 - 125 |

| C-4 | 112 - 118 |

| -CH₂- | 40 - 45 |

| -COOH | 170 - 175 |

Rationale for Peak Assignments:

-

Carboxylic Carbon (-COOH): The carbon of the carboxylic acid group is highly deshielded and is expected to appear in the downfield region of the spectrum, typically between 170 and 175 ppm.[2]

-

Furan Carbons (C-2, C-3, C-4, C-5): The carbons of the furan ring will have distinct chemical shifts. C-2, being attached to the electronegative oxygen and the carboxylic acid, and C-5, attached to the oxygen and the aminomethyl group, will be the most deshielded of the ring carbons. C-3 and C-4 will appear at higher fields. Based on data for similar furan derivatives, the chemical shifts can be estimated as shown in the table. For instance, in 5-(4-nitrophenyl)furan-2-carboxylic acid, the furan carbons C2, C3, C4, and C5 appear at 146.21, 120.29, 112.08, and 154.21 ppm, respectively, in CDCl₃.[1]

-

Methylene Carbon (-CH₂-): The carbon of the aminomethyl group is expected to resonate in the range of 40-45 ppm.

Molecular Structure and NMR Assignments

To visualize the relationship between the molecular structure and the NMR assignments, the following diagram illustrates the numbering of the atoms in this compound.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Experimental Protocol for NMR Spectroscopy

A standardized and well-documented experimental protocol is crucial for obtaining high-quality, reproducible NMR data.

I. Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) is a good choice for this compound due to its zwitterionic nature. Alternatively, DMSO-d₆ can be used if observation of the exchangeable protons is desired.

-

Internal Standard: For precise chemical shift referencing, an internal standard can be added. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is commonly used and set to 0.00 ppm. For DMSO-d₆, tetramethylsilane (TMS) can be used, or the residual solvent peak can be referenced.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

II. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: The NMR spectra should be recorded on a spectrometer with a proton frequency of at least 300 MHz for adequate signal dispersion.

-

Tuning and Shimming: The instrument probe should be tuned to the appropriate frequencies for ¹H and ¹³C. The magnetic field homogeneity should be optimized by shimming to obtain sharp and symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the nuclei.

-

Number of Scans: 16 to 64 scans are usually adequate for a sample of this concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

-

Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Number of Scans: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

III. Data Processing

-

Fourier Transform: The raw data (Free Induction Decay - FID) is converted from the time domain to the frequency domain using a Fourier transform.

-

Phasing and Baseline Correction: The resulting spectrum is phased to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to be flat.

-

Referencing: The chemical shift axis is calibrated using the internal standard or the residual solvent peak.

-

Integration: For the ¹H NMR spectrum, the peak integrals are determined to establish the relative ratios of the different types of protons.

Workflow for NMR Spectroscopic Analysis

Caption: A streamlined workflow for the NMR analysis of this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in the established principles of NMR spectroscopy and comparative data from structurally related molecules. The provided experimental protocol and workflow offer a robust framework for researchers to obtain high-quality NMR data for this important compound. Accurate spectral interpretation is fundamental to ensuring the quality and integrity of this molecule in its diverse applications, from polymer science to drug development.

References

- Grassi, B., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(2), M1367. [Link][1]

- Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles.

Sources

Infrared (IR) spectroscopy of furan-based amino acids

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Furan-Based Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Furan-containing amino acids are a compelling class of non-canonical building blocks that offer unique structural and electronic features for the design of novel therapeutics. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative technique for the structural elucidation and characterization of these valuable compounds. This guide provides a comprehensive overview of the principles and applications of IR spectroscopy for the analysis of furan-based amino acids. It details the characteristic vibrational frequencies of both the furan heterocycle and the amino acid backbone, offers a systematic approach to spectral interpretation, and presents a validated experimental protocol for data acquisition.

I. The Synergy of Furan and Amino Acid Moieties: A Structural Perspective

The incorporation of a furan ring into an amino acid structure imparts significant conformational rigidity and distinct electronic properties. This can lead to enhanced binding affinity for biological targets and improved metabolic stability compared to their proteinogenic counterparts. Understanding the structural integrity of these molecules is paramount, and IR spectroscopy provides a direct window into their covalent framework.

II. Deciphering the Vibrational Signature: Core Principles of IR Spectroscopy

Infrared spectroscopy probes the vibrational transitions of molecules. When a furan-based amino acid is irradiated with infrared light, its constituent chemical bonds absorb energy at specific frequencies, causing them to stretch or bend. An IR spectrum, which plots absorbance or transmittance versus wavenumber (cm⁻¹), provides a unique molecular fingerprint. This fingerprint is a composite of the vibrational modes of the furan ring, the amino acid's carboxylate and amino groups, and any other functional groups present.

III. Characteristic Infrared Absorptions of Furan-Based Amino Acids

A thorough interpretation of the IR spectrum of a furan-based amino acid hinges on recognizing the characteristic absorption bands of its two primary components: the furan ring and the amino acid core.

A. The Furan Heterocycle: A Unique Spectroscopic Contributor

The furan ring exhibits several diagnostic IR absorption bands that confirm its presence and substitution pattern.

-

Aromatic C-H Stretching: Look for weak to medium intensity bands in the 3100-3160 cm⁻¹ region, which are characteristic of the C-H bonds on the furan ring.

-

Ring C=C Stretching: The double bonds within the furan ring give rise to one or more bands of variable intensity between 1500-1600 cm⁻¹ and 1380-1480 cm⁻¹ .

-

Asymmetric C-O-C Stretching: A strong and highly characteristic band for the furan ring's ether linkage typically appears in the 1180-1250 cm⁻¹ range.

-

Symmetric C-O-C Stretching: A medium intensity band corresponding to the symmetric stretch of the ring ether is generally observed between 870-930 cm⁻¹ .

-

C-H Out-of-Plane Bending: Strong absorptions in the fingerprint region, typically between 740-890 cm⁻¹ , arise from the out-of-plane bending of the ring's C-H bonds. The precise position of these bands can provide clues about the substitution pattern.

B. The Amino Acid Core: The Zwitterionic Signature

In the solid state, amino acids typically exist as zwitterions, possessing a protonated amine (-NH₃⁺) and a deprotonated carboxylate (-COO⁻). This ionic character profoundly influences their IR spectra.

-

-NH₃⁺ Stretching: A very broad and strong absorption band is expected in the 2500-3200 cm⁻¹ region, indicative of the stretching vibrations of the protonated amino group involved in extensive hydrogen bonding.

-

Asymmetric -NH₃⁺ Bending: A medium to strong band appears around 1610-1660 cm⁻¹ . This band can sometimes overlap with the asymmetric carboxylate stretch.

-

Symmetric -NH₃⁺ Bending: Look for a medium intensity band in the 1500-1550 cm⁻¹ region.

-

Asymmetric -COO⁻ Stretching: A very strong and characteristic band for the carboxylate group is found between 1560-1620 cm⁻¹ .

-

Symmetric -COO⁻ Stretching: Another strong absorption for the carboxylate group appears in the 1300-1420 cm⁻¹ range.

-

Unionized -COOH Stretching: In the rare case that the amino acid is not in its zwitterionic form (e.g., in a highly acidic environment), a strong C=O stretching band from the protonated carboxylic acid will be present around 1700-1760 cm⁻¹ .[1][2]

IV. A Unified View: Interpreting the Complete Spectrum

The IR spectrum of a furan-based amino acid is a superposition of the vibrational modes of the furan ring and the amino acid core. The following table provides a consolidated summary of the key absorption regions to facilitate a comprehensive analysis.

Table 1: Key Infrared Vibrational Frequencies for Furan-Based Amino Acids

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100-3160 | C-H Stretching | Furan Ring (Aromatic) | Weak to Medium |

| 2500-3200 | N-H Stretching | Amino Group (-NH₃⁺) | Strong, Broad |

| 1700-1760 | C=O Stretching | Carboxylic Acid (-COOH) | Strong |

| 1610-1660 | N-H Bending (Asymmetric) | Amino Group (-NH₃⁺) | Medium to Strong |

| 1560-1620 | C=O Stretching (Asymmetric) | Carboxylate (-COO⁻) | Strong |

| 1500-1600 | C=C Stretching | Furan Ring | Variable |

| 1500-1550 | N-H Bending (Symmetric) | Amino Group (-NH₃⁺) | Medium |

| 1380-1480 | C=C Stretching | Furan Ring | Variable |

| 1300-1420 | C=O Stretching (Symmetric) | Carboxylate (-COO⁻) | Strong |

| 1180-1250 | C-O-C Stretching (Asymmetric) | Furan Ring | Strong |

| 870-930 | C-O-C Stretching (Symmetric) | Furan Ring | Medium |

| 740-890 | C-H Out-of-Plane Bending | Furan Ring | Strong |

V. A Validated Protocol for High-Quality Data Acquisition

This section outlines a detailed, step-by-step methodology for acquiring a high-quality IR spectrum of a solid furan-based amino acid utilizing an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FT-IR) spectrometer.

A. Instrumentation and Reagents

-

FT-IR Spectrometer equipped with an ATR accessory (e.g., diamond crystal).

-

Solid furan-based amino acid sample, finely powdered.

-

Spatula.

-

Reagent-grade isopropanol or ethanol.

-

Lint-free laboratory wipes.

B. Experimental Procedure

-

Instrument Preparation: Power on the FT-IR spectrometer and allow it to reach thermal equilibrium as per the manufacturer's guidelines. Thoroughly clean the ATR crystal with an isopropanol-moistened lint-free wipe and allow it to air dry completely.

-

Background Acquisition: With the ATR accessory in place and no sample on the crystal, acquire a background spectrum. This is a critical step to negate the spectral contributions of atmospheric carbon dioxide and water vapor.

-

Sample Application: Place a small quantity of the finely powdered furan-based amino acid onto the center of the ATR crystal. Engage the pressure arm to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal.

-

Sample Analysis: Acquire the sample spectrum. Co-adding 16 to 32 scans is recommended to optimize the signal-to-noise ratio. The standard data collection range is 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance plot. Apply a baseline correction if necessary.

-

Post-Analysis Cleanup: Release the pressure arm, remove the sample, and clean the ATR crystal thoroughly with isopropanol and a lint-free wipe.

C. Rationale for Methodological Choices

-

ATR-FT-IR: This technique is favored for its minimal sample preparation, speed, and suitability for solid samples.

-

Powdered Sample: Ensuring the sample is a fine powder maximizes the contact area with the ATR crystal, leading to a stronger and more reproducible signal.

-

Background Correction: This essential step ensures that the resulting spectrum is solely representative of the sample.

-

Signal Averaging: Co-adding multiple scans significantly enhances the signal-to-noise ratio, resulting in a clearer and more easily interpretable spectrum.

VI. Visualizing the Analytical Workflow

The following diagram provides a clear, step-by-step visualization of the experimental workflow for the IR analysis of furan-based amino acids.

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-(Aminomethyl)furan-2-carboxylic Acid

Introduction

5-(Aminomethyl)furan-2-carboxylic acid (AMFCA) is a bio-based monomer with significant potential in the production of semi-aromatic polyamides, offering a renewable alternative to fossil-based materials.[1] As its applications in materials science and drug development expand, a thorough understanding of its chemical properties is paramount. Mass spectrometry is an indispensable tool for the structural elucidation and characterization of such molecules. This guide provides a detailed exploration of the mass spectrometric fragmentation behavior of this compound, offering insights for researchers, scientists, and professionals in drug development and materials science. We will delve into the predicted fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, grounded in established principles of mass spectrometry.

Predicted Fragmentation Mechanisms

The fragmentation of this compound in a mass spectrometer is governed by the interplay of its three key functional groups: the furan ring, the carboxylic acid, and the aminomethyl group. The site of initial ionization and the subsequent bond cleavages will dictate the observed mass spectrum.

Electron Ionization (EI) Fragmentation

Electron Ionization (EI) is a high-energy ionization technique that typically leads to extensive fragmentation, providing a detailed fingerprint of the molecule's structure. The molecular ion of this compound (m/z 141) will likely be observed, and its subsequent fragmentation can be predicted to follow several key pathways initiated by the removal of an electron from a non-bonding orbital of oxygen or nitrogen, or from the furan ring's π-system.

One of the most favorable initial fragmentation steps is alpha-cleavage adjacent to the amine, a characteristic fragmentation for aliphatic amines.[2][3] This involves the homolytic cleavage of the C-C bond between the furan ring and the aminomethyl group, leading to the formation of a stable iminium ion.

Another prominent fragmentation pathway for carboxylic acids involves the loss of a hydroxyl radical (•OH) or the entire carboxyl group (•COOH).[2][4] For furan-containing compounds, the loss of carbon monoxide (CO) and a formyl radical (•CHO) are also common fragmentation patterns.[5]

Diagram: Proposed EI Fragmentation Pathway of this compound

Caption: Predicted Electron Ionization fragmentation pathways for this compound.

Electrospray Ionization (ESI) Fragmentation

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.

In positive ion mode, protonation is expected to occur at the most basic site, the primary amine, forming the [M+H]⁺ ion at m/z 142. Collision-induced dissociation (CID) of this precursor ion will likely initiate fragmentation pathways that differ from EI. Common neutral losses include water (H₂O) and ammonia (NH₃). Decarboxylation (loss of CO₂) is also a highly probable fragmentation pathway for protonated carboxylic acids.

In negative ion mode, deprotonation of the carboxylic acid will form the [M-H]⁻ ion at m/z 140. Fragmentation of this ion will be dominated by the loss of carbon dioxide (CO₂).

Diagram: Proposed ESI-MS/MS Fragmentation Pathway of this compound ([M+H]⁺)

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule [M+H]⁺.

Summary of Key Fragment Ions

The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and their proposed origins for both EI and ESI-MS/MS.

| Ionization | Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss/Structure |

| EI | 141 | 124 | [M - •OH]⁺ |

| 141 | 123 | [M - H₂O]⁺ | |

| 141 | 111 | [M - •CH₂NH₂]⁺ | |

| 141 | 96 | [M - •COOH]⁺ | |

| 141 | 68 | [M - •COOH - CO]⁺ | |

| 141 | 30 | [CH₂NH₂]⁺ | |

| ESI (+) | 142 | 124 | [M+H - H₂O]⁺ |

| 142 | 125 | [M+H - NH₃]⁺ | |

| 142 | 98 | [M+H - CO₂]⁺ | |

| 142 | 96 | [M+H - HCOOH]⁺ | |

| ESI (-) | 140 | 96 | [M-H - CO₂]⁻ |

Experimental Protocol for Mass Spectrometric Analysis

This section outlines a general procedure for acquiring the mass spectrum of this compound.

1. Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of water and methanol.

-

For direct infusion ESI-MS, dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system appropriate for electrospray, typically containing a small percentage of formic acid (e.g., 0.1%) for positive ion mode or ammonium hydroxide for negative ion mode to aid in ionization.

-

For GC-MS (EI), derivatization (e.g., silylation) of the carboxylic acid and amine groups may be necessary to improve volatility.

2. Instrumentation and Data Acquisition

-

For ESI-MS/MS:

-

Utilize a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument.[6]

-

Introduce the sample via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to obtain a stable and abundant signal for the precursor ion ([M+H]⁺ at m/z 142 or [M-H]⁻ at m/z 140).

-

Acquire full scan MS data to confirm the presence of the precursor ion.

-

Perform tandem MS (MS/MS) experiments by selecting the precursor ion and applying collision-induced dissociation (CID) with varying collision energies to generate a fragmentation spectrum.

-

-

For EI-MS (via GC-MS):

-

Use a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

-

Employ a suitable capillary column, such as a HP-5MS, for separation.[7]

-

Set the injector temperature and develop a temperature program for the GC oven to ensure proper volatilization and separation of the derivatized analyte.

-

The EI source is typically operated at 70 eV.[7]

-

Acquire mass spectra over a suitable m/z range (e.g., 20-200 amu).

-

3. Data Analysis

-

Analyze the acquired mass spectra to identify the molecular ion (for EI) or the protonated/deprotonated molecule (for ESI).

-

Interpret the fragmentation patterns by identifying the major fragment ions and calculating the neutral losses.

-

Compare the observed fragmentation patterns with the predicted pathways outlined in this guide to confirm the structure of this compound.

Conclusion

The mass spectrometric fragmentation of this compound is a complex process influenced by its constituent functional groups. By understanding the fundamental principles of amine, carboxylic acid, and furan fragmentation, we can confidently predict and interpret the resulting mass spectra. This guide provides a foundational framework for researchers to utilize mass spectrometry effectively in the characterization and structural elucidation of this important bio-based molecule and its derivatives.

References

- Chemistry LibreTexts. (2023).

- Gaudreault, F., et al. (2015). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [Link]

- Chen, Y., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. [Link]

- Dampc, M., et al. (2014). Ionization and fragmentation of furan molecules by electron collisions.

- Chemistry LibreTexts. (2022). 6.

- Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)

- Green Chemistry. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Royal Society of Chemistry. [Link]

- NIST. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

- YouTube. (2023).

Sources

- 1. One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5-(4-Nitrophenyl)furan-2-carboxylic Acid [mdpi.com]

- 7. mdpi.com [mdpi.com]

Crystal structure of 5-(Aminomethyl)furan-2-carboxylic acid

An In-depth Technical Guide to the Prospective Crystal Structure of 5-(Aminomethyl)furan-2-carboxylic Acid

Foreword

This compound (AMFCA) is a compound of significant interest, standing at the crossroads of sustainable materials and pharmaceutical sciences. As a bio-based monomer derived from 5-hydroxymethylfurfural (HMF), it offers a renewable alternative for the synthesis of high-performance polyamides.[1][2] Concurrently, the furan scaffold is a well-established pharmacophore in medicinal chemistry, suggesting the potential of AMFCA and its derivatives as novel therapeutic agents.[3]

Despite its importance, a definitive single-crystal X-ray structure of this compound has not been reported in publicly accessible databases to date. Understanding the three-dimensional arrangement of molecules in the solid state is paramount; it dictates physical properties such as solubility, stability, and bioavailability, and provides a blueprint for rational drug design and materials engineering.

This guide, therefore, serves as a prospective and instructional manual for researchers, scientists, and drug development professionals. It is designed not to report a known structure, but to provide a comprehensive, field-proven workflow for its determination—from synthesis to final structural elucidation and computational analysis. As a Senior Application Scientist, my objective is to explain not just the "how" but the "why" behind each experimental choice, ensuring a self-validating and scientifically rigorous approach.

Part 1: Synthesis and Spectroscopic Confirmation

The journey to a crystal structure begins with the synthesis of high-purity material. The presence of impurities is often the primary obstacle to successful crystallization.

Recommended Synthesis Protocol: One-Pot Enzymatic Cascade

For AMFCA, an enzymatic, one-pot synthesis starting from HMF is the recommended route due to its high selectivity, mild reaction conditions, and sustainability.[2][4] This method minimizes the harsh reagents and complex purification steps associated with traditional chemical syntheses.

Experimental Protocol: Enzymatic Synthesis of AMFCA

-

Reaction Buffer Preparation: Prepare a 100 mM sodium phosphate (NaPi) buffer and adjust the pH to 8.0. The slightly basic pH is optimal for the enzymatic cascade.

-

Enzyme and Cofactor Solution: In the NaPi buffer, dissolve the requisite enzymes: an HMF oxidase (HMFO), an aldehyde dehydrogenase (ALDH), an ω-transaminase (ω-TA), and an alanine dehydrogenase (AlaDH) for cofactor recycling. Add necessary cofactors such as NAD⁺ and L-alanine as the amine donor.

-

Initiation: Start the reaction by adding HMF to a final concentration of approximately 50 mM. The reaction should be maintained at a constant temperature, typically around 30°C, with gentle agitation.

-

Monitoring: Track the reaction's progress by taking aliquots at regular intervals and analyzing them via High-Performance Liquid Chromatography (HPLC). This allows for the quantification of HMF consumption and AMFCA formation.

-

Work-up and Purification: Upon completion (typically within 24 hours), terminate the reaction by heat inactivation of the enzymes or acidification. The product, AMFCA, can then be purified from the reaction mixture using ion-exchange chromatography, exploiting its amphoteric nature. The final product should be washed with a non-polar solvent to remove any organic-soluble impurities and dried under vacuum.

Spectroscopic Verification of AMFCA

Before attempting crystallization, the identity and purity of the synthesized AMFCA must be unequivocally confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In a suitable deuterated solvent (e.g., D₂O with a pH adjustment), the proton spectrum is expected to show characteristic signals for the furan ring protons (typically two doublets), a singlet for the aminomethyl (-CH₂-) protons, and the absence of the aldehyde proton from HMF.

-

¹³C NMR: The carbon spectrum should reveal six distinct signals corresponding to the five carbons of the substituted furan ring and the aminomethyl carbon. The chemical shifts will be indicative of their electronic environment.[5]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will be dominated by a broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a carboxylic acid involved in hydrogen bonding.

-

A strong C=O stretching vibration should appear around 1700-1725 cm⁻¹.

-

N-H stretching vibrations from the ammonium group (in its likely zwitterionic form) are expected in the 3000-3300 cm⁻¹ range, potentially overlapping with the O-H band. N-H bending vibrations typically appear around 1500-1600 cm⁻¹.[5]

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₆H₇NO₃) by providing a highly accurate mass measurement of the molecular ion.[6]

-

Part 2: The Art and Science of Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step. For a zwitterionic molecule like AMFCA, which has both acidic and basic functional groups, careful selection of crystallization conditions is crucial.[7][8]

Crystallization Workflow Diagram

Caption: Workflow for obtaining single crystals of AMFCA.

Step-by-Step Crystallization Protocols

Protocol 1: Slow Evaporation

This is the simplest method and a good starting point.

-

Prepare a saturated or near-saturated solution of AMFCA in a suitable solvent. Given the polar and zwitterionic nature of AMFCA, water or a mixture of water and a more volatile co-solvent like ethanol is a logical choice.

-

Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

-

Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes. This allows the solvent to evaporate slowly over days or weeks.

-

Place the vial in a vibration-free environment and observe periodically for crystal growth.

Protocol 2: Vapor Diffusion (Hanging Drop)

This method allows for a more controlled and gradual approach to supersaturation.[9]

-

Prepare a reservoir solution (approx. 1 mL) in the well of a crystallization plate. This solution should contain a precipitant (e.g., a higher concentration of a salt or a solvent in which AMFCA is less soluble).

-

On a siliconized glass coverslip, mix a small volume (e.g., 2 µL) of your concentrated AMFCA solution with an equal volume of the reservoir solution.

-

Invert the coverslip and place it over the well, sealing it with grease to create an airtight system.

-

Over time, water will slowly vaporize from the drop and move to the reservoir, gradually increasing the concentration of both AMFCA and the precipitant in the drop, hopefully leading to nucleation and crystal growth.

Part 3: Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable single crystal (ideally 0.1-0.3 mm in all dimensions with sharp edges and no visible defects) is obtained, the process of determining its atomic structure can begin.[10]

Data Collection

-

Crystal Mounting: Using a microscope, carefully select and pick up a single crystal with a cryo-loop. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to prevent radiation damage during data collection.

-

Diffractometer Setup: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.[11] Modern instruments are equipped with a high-intensity X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector.[12]

-

Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The software calculates an optimal strategy to ensure that a complete and redundant dataset is collected.[13]

Data Processing

The raw diffraction images are processed to generate a reflection file containing the Miller indices (h,k,l) and the intensity of each reflection.[13]

-

Indexing: The positions of the diffraction spots are used to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system.

-

Integration: The intensity of each reflection is measured by integrating the electron density of the corresponding spot on the detector.

-

Scaling and Merging: The intensities from all images are scaled to a common reference frame and symmetry-equivalent reflections are merged to produce the final dataset. This step also provides crucial statistics about the quality of the data.

Part 4: Structure Solution, Refinement, and Hypothetical Analysis

Structure Solution and Refinement

For small organic molecules like AMFCA, the "phase problem" is typically solved using direct methods.[14]

-

Structure Solution: Programs like SHELXT or SIR use statistical methods to estimate the phases of the strongest reflections, which allows for the calculation of an initial electron density map.[12][15]

-

Model Building: An initial atomic model is built into the electron density map. For AMFCA, this would involve placing the furan ring, carboxylic acid, and aminomethyl group.

-

Refinement: The atomic coordinates and displacement parameters are refined using a least-squares algorithm (e.g., in SHELXL) to improve the agreement between the observed diffraction data and the data calculated from the model.[12][14] Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.

Predicted Structural Features of AMFCA

Based on the known chemistry of amino acids and furan carboxylic acids, we can predict the key structural features that a successful crystallographic analysis would reveal.[16][17]

Zwitterionic State: In the solid state, it is highly probable that AMFCA exists as a zwitterion, with the carboxylic acid group deprotonated (-COO⁻) and the aminomethyl group protonated (-CH₂NH₃⁺). This is the thermodynamically favored state for most amino acids in the solid phase.

Hydrogen Bonding Network: The crystal packing will be dominated by a robust, three-dimensional network of hydrogen bonds.

-

Primary Interaction: The strongest hydrogen bonds are expected to form between the ammonium group (donor) and the carboxylate group (acceptor) of neighboring molecules. This is a classic charge-assisted hydrogen bond (N⁺-H···O⁻).

-

Other Interactions: The furan ring oxygen and the carbonyl oxygens of the carboxylate group can also act as hydrogen bond acceptors. It is plausible that C-H···O interactions involving the furan ring protons also contribute to the overall stability of the crystal lattice.[16]

Predicted Hydrogen Bonding Diagram

Caption: Predicted primary hydrogen bond interaction in AMFCA.

Data Presentation: Hypothetical Crystallographic Data

| Parameter | Predicted Value |

| Chemical Formula | C₆H₇NO₃ |

| Formula Weight | 141.13 g/mol [6] |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ (common for chiral/zwitterionic) |

| a, b, c (Å) | 5-10, 8-15, 10-20 (typical for small molecules) |

| α, γ (°) | 90 |

| β (°) | 90-110 (for monoclinic) |

| V (ų) | 800-1500 |

| Z | 4 or 8 |

| Density (calculated) | 1.4-1.6 g/cm³ |

| Hydrogen Bonding | N-H···O, C-H···O |

Part 5: The Role of Computational Modeling

Computational chemistry serves as a powerful tool to complement and validate experimental crystallographic data.

-

Geometry Optimization: Using methods like Density Functional Theory (DFT), the gas-phase geometry of AMFCA can be optimized to provide theoretical bond lengths and angles. Comparing these with the experimental values from the crystal structure can reveal the effects of intermolecular forces on the molecular geometry.

-

Spectra Prediction: DFT calculations can also predict NMR and IR spectra, which can be compared with the experimental data to confirm assignments.

-

Lattice Energy Calculations: Periodic DFT calculations can be used to compute the lattice energy of the determined crystal structure, providing insight into the stability of the observed packing arrangement.

Conclusion

This guide has outlined a comprehensive and technically rigorous pathway for determining the crystal structure of this compound. By integrating state-of-the-art enzymatic synthesis, systematic crystallization screening, and modern X-ray diffraction techniques, researchers can elucidate the precise three-dimensional architecture of this important molecule. The anticipated zwitterionic nature and extensive hydrogen-bonding network will provide fundamental insights into its solid-state behavior. This structural knowledge is not merely an academic exercise; it is the essential foundation for harnessing the full potential of AMFCA in the development of sustainable polymers and novel pharmaceutical agents.

References

- Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. (n.d.). ResearchGate.

- 5-(Hydroxymethyl)furan-2-carboxylic acid. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(7), o1548. [Link]

- Palladium-catalyzed asymmetric hydrogenation of furan carboxylic acids. (2025). ResearchGate.

- Strategies for structure solution and refinement of small organic molecules from electron diffraction data and limitations of the simulation approach. (2000). Acta Crystallographica Section A: Foundations of Crystallography, 56(5), 436-450. [Link]

- Synthesis of 2-Aminofurans and 2-Unsubstituted Furans via Carbenoid-Mediated [3 + 2] Cycloaddition. (2012). ResearchGate.

- A beginner's guide to X-ray data processing. (2021). The Biochemist, 43(3), 54-58. [Link]

- Method for crystallization of amino acids. (1992). Google Patents.

- Single-crystal X-ray Diffraction. (2007). SERC (Carleton).

- One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. (2025). ResearchGate.

- Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds. (2025). Molecules, 30(8), 1832. [Link]

- Molecular structure and composition elucidation of an industrial humin and its fractions. (n.d.). The Royal Society of Chemistry.

- Double Hydrogen Bonding between Side Chain Carboxyl Groups in Aqueous Solutions of Poly (β-L-Malic Acid): Implication for the Evolutionary Origin of Nucleic Acids. (2017). Life, 7(3), 34. [Link]

- Salts of Amino Acids: Crystallization, Structure and Properties. (2014). ResearchGate.

- One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. (2025). mediaTUM.

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure.

- Hydrogen bonding in cyclic complexes of carboxylic acid–sulfuric acid and their atmospheric implications. (2016). RSC Advances, 6(81), 77803-77813. [Link]

- Development of the NSAID-L-Proline Amino Acid Zwitterionic Cocrystals. (2018). Journal of Applied Pharmaceutical Science, 8(4), 1-7. [Link]

- ¹H NMR spectra of the 5‐hydroxymethyl‐2‐furancarboxylic acid (HFCA). (n.d.). ResearchGate.

- One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. (2025). UQ eSpace.

- Single Crystal X Ray Diffraction Data Collection. (2019). YouTube.

- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2021). Molbank, 2021(2), M1229. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 3. CAS 934-65-6: this compound [cymitquimica.com]

- 4. UQ eSpace [espace.library.uq.edu.au]

- 5. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d [mdpi.com]

- 6. scbt.com [scbt.com]

- 7. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. opentrons.com [opentrons.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. portlandpress.com [portlandpress.com]

- 14. Strategies for structure solution and refinement of small organic molecules from electron diffraction data and limitations of the simulation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. 5-(Hydroxymethyl)furan-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Double Hydrogen Bonding between Side Chain Carboxyl Groups in Aqueous Solutions of Poly (β-L-Malic Acid): Implication for the Evolutionary Origin of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 5-(Aminomethyl)furan-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Aminomethyl)furan-2-carboxylic acid (AMFCA) is a bio-based monomer and a versatile heterocyclic building block with significant potential in the synthesis of novel polyamides and pharmacologically active compounds.[1][2] Understanding its solubility is a critical prerequisite for its effective use in reaction chemistry, purification, formulation, and materials science. This technical guide provides a comprehensive framework for characterizing the solubility of AMFCA. Due to the limited availability of public, quantitative solubility data for this specific molecule, this document emphasizes the fundamental principles governing its solubility and provides detailed, field-proven protocols for its empirical determination.

Physicochemical Properties and Their Influence on Solubility

This compound possesses a unique molecular structure that dictates its solubility behavior. It is an amino acid analogue containing a furan ring, a primary amine (pKa estimated to be around 9-10), and a carboxylic acid (pKa estimated to be around 3-4).

Zwitterionic Nature and pH-Dependence: Like amino acids, AMFCA can exist as a zwitterion, carrying both a positive and a negative charge on the same molecule.[3] This amphoteric nature makes its solubility in aqueous systems highly dependent on pH.[4][5]

-

At low pH (acidic conditions): The carboxylic acid group is protonated (-COOH) and the amino group is protonated (-NH3+), resulting in a net positive charge (cationic form).

-

At high pH (alkaline conditions): The carboxylic acid group is deprotonated (-COO-) and the amino group is neutral (-NH2), resulting in a net negative charge (anionic form).

-

At the isoelectric point (pI): The molecule exists predominantly as a zwitterion (-NH3+ and -COO-), with a net neutral charge.

The solubility of amino acids is typically at its minimum at the isoelectric point due to strong intermolecular electrostatic attractions, and increases as the pH moves away from the pI.[6][7] Therefore, adjusting the pH is the most critical tool for controlling the aqueous solubility of AMFCA.

Diagram 1: Predicted pH-Dependent Speciation of AMFCA

Caption: Predicted ionic states of AMFCA at different pH values.

Solvent Polarity: The presence of both a polar carboxylic acid and an amino group suggests that AMFCA is a polar molecule.[8] It is expected to be soluble in polar protic solvents like water and methanol, and polar aprotic solvents like DMSO. Its solubility in non-polar organic solvents such as toluene or hexanes is predicted to be limited. This is a common characteristic for furan-based carboxylic acids, which often exhibit poor solubility in many organic solvents.[9]

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible data, the equilibrium or thermodynamic solubility must be measured. The Shake-Flask Method, as described in the OECD Guideline 105, is the gold standard for this determination.[10][11][12]

Diagram 2: Experimental Workflow for the Shake-Flask Method

Caption: Standard workflow for determining thermodynamic solubility.

Protocol 2.1: Shake-Flask Method for Aqueous Solubility (OECD 105)

This protocol outlines the steps to determine the solubility of AMFCA in aqueous media at a controlled temperature and pH.

1. Materials and Equipment:

-

This compound (solid, high purity)

-

Water (Type I or HPLC-grade)

-

Appropriate buffers (e.g., phosphate, citrate) to maintain constant pH

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm, compatible with the aqueous sample)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Validated analytical system (e.g., HPLC-UV) for quantification

2. Procedure:

-

Preparation: Prepare a series of buffered aqueous solutions at the desired pH values.

-